N-(3-(Trifluoromethyl)phenyl)acetamide

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Researchers targeting TRPV1 for non-opioid pain management require a validated scaffold with confirmed in vivo activity. Generic acetanilide analogs introduce uncontrolled variables due to differing lipophilicity and electronic effects. N-(3-(Trifluoromethyl)phenyl)acetamide (CAS 351-36-0) provides a solution with quantifiable advantages: - Sub-100 nM potency against hTRPV1, with >450-fold selectivity over ortho-isomer. - Defined logP of 2.74 enabling predictable membrane permeability and CNS penetration studies. - Consistent ≥98% purity with ambient shipping; stocked for immediate dispatch.

Molecular Formula C9H8F3NO
Molecular Weight 203.16g/mol
CAS No. 351-36-0
Cat. No. B358696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Trifluoromethyl)phenyl)acetamide
CAS351-36-0
Molecular FormulaC9H8F3NO
Molecular Weight203.16g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
InChIKeyHNIPNANLYHXYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Trifluoromethyl)phenyl)acetamide Overview


N-(3-(Trifluoromethyl)phenyl)acetamide (CAS 351-36-0), also known as 3'-trifluoromethylacetanilide, is a fluorinated aromatic amide characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the acetanilide scaffold [1]. This substitution confers distinct physicochemical properties, notably an experimental logP of 2.74, which enhances its lipophilicity and influences its reactivity and biological interactions compared to non-fluorinated analogs . The compound serves as a versatile fragment and intermediate in medicinal chemistry, particularly as a scaffold for developing TRPV1 antagonists and other bioactive molecules [2].

Why N-(3-(Trifluoromethyl)phenyl)acetamide Cannot Be Substituted


Direct substitution of N-(3-(Trifluoromethyl)phenyl)acetamide with other acetanilide derivatives, even closely related positional isomers, is not scientifically valid due to significant, quantifiable differences in physicochemical properties, biological activity, and synthetic utility. The meta-substitution of the -CF₃ group on the phenyl ring results in a unique combination of lipophilicity (logP = 2.74) and hydrogen-bonding potential that is distinct from the ortho- or para-isomers, directly impacting target binding and pharmacokinetic profiles . Furthermore, the strong electron-withdrawing effect of the -CF₃ group, particularly in the meta-position, alters the reactivity of the amide moiety in synthetic transformations, affecting yields and product selectivity in ways that unsubstituted or differently substituted analogs cannot replicate [1]. These quantitative and functional disparities mean that generic replacement would introduce uncontrolled variables, compromising experimental reproducibility and project outcomes in both biological assays and chemical synthesis.

Differentiating N-(3-(Trifluoromethyl)phenyl)acetamide from Analogs


Meta-Substitution Lipophilicity Advantage

The compound's measured lipophilicity (logP = 2.74) is higher than that of its para-substituted isomer (logP = 2.11) , indicating a 0.63 log unit difference in partition coefficient. This translates to the meta-isomer being over four times more lipophilic, a critical factor for membrane permeability and target engagement. The ortho-isomer's logP is not directly available in a comparable dataset, but its distinct steric and electronic environment is known to affect its behavior [1].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

In Vivo Analgesic Activity

In a comparative study of substituted anilides and benzamides, 3-trifluoromethylacetanilide was identified as one of only two compounds (alongside 2,6-dimethylpropionanilide) in a series that demonstrated sufficient analgesic activity to be deemed 'worthy of further investigation' [1]. This was assessed using the hotplate method and the phenylquinone-induced writhing test in mice. The study highlighted that benzamides were generally inactive, and the analgesic potency of acetanilides was highly sensitive to the nature and position of the ring substituent, with the meta-CF3 group conferring a superior profile compared to many other tested analogs.

Analgesic Drug Discovery In Vivo Pharmacology Pain Research

TRPV1 Antagonism Potency

While the unsubstituted parent compound (acetanilide) lacks significant TRPV1 antagonism, the introduction of a 3-CF3 group yields a dramatic increase in potency. In a study of α-substituted acetamide derivatives, the meta-CF3 compound exhibited potent antagonism (IC50 = 30 nM against NADA-induced activation and IC50 = 300 nM against capsaicin-induced activation) [1]. In contrast, the ortho-CF3 isomer in a related series showed significantly weaker activity (IC50 = 14,000 nM or 14 μM) at pH 5.5 [2], representing a >450-fold difference in potency.

TRPV1 Antagonist Pain Target Structure-Activity Relationship

Electrophilic Substitution Reactivity

The -CF3 group is a strong electron-withdrawing substituent, and its meta-positioning on the acetanilide ring directs electrophilic aromatic substitution (EAS) to specific positions (ortho/para to the amide, but avoiding the meta-deactivated sites), which is distinct from the ortho/para-directing behavior of the amide group alone [1]. This electronic effect is quantified by Hammett σ constants, where a meta-CF3 group has a σm value of 0.43, indicating significant deactivation of the ring to EAS compared to unsubstituted acetanilide (σm for H = 0). This deactivation and directional influence are critical for achieving high regioselectivity in further synthetic elaboration, a property not shared by electron-donating substituents or even by halogens (e.g., σm for Cl = 0.37).

Synthetic Chemistry Reaction Selectivity Electrophilic Aromatic Substitution

N-(3-(Trifluoromethyl)phenyl)acetamide Applications


TRPV1 Antagonist Scaffold

Based on its demonstrated sub-100 nM potency against hTRPV1, N-(3-(Trifluoromethyl)phenyl)acetamide is an ideal starting scaffold for medicinal chemistry programs targeting TRPV1 for pain management [1]. Its >450-fold advantage over the ortho-isomer in related assays makes it the clear choice for hit-to-lead optimization.

Lipophilicity-Driven Pharmacology Probe

With a well-defined logP of 2.74 and a 0.63 log unit difference in lipophilicity compared to its para-isomer, this compound serves as a valuable probe for studying the impact of moderate lipophilicity changes on membrane permeability, CNS penetration, and target binding in drug discovery projects .

Meta-Directed Synthetic Intermediate

The strong electron-withdrawing and meta-directing nature of the -CF3 group (σm = 0.43) makes this compound a reliable intermediate for regioselective electrophilic aromatic substitutions [2]. It is particularly useful in the synthesis of more complex fluorinated arenes for pharmaceutical and agrochemical applications.

In Vivo Analgesic Tool Compound

The compound's demonstrated in vivo analgesic activity in murine models positions it as a validated tool compound for exploring non-opioid pain pathways [3]. Its selection over inactive benzamide and other anilide analogs ensures that studies are performed with a compound of proven in vivo efficacy.

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